1-(Aminomethyl)-3,3-difluorocyclohexanol
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Overview
Description
1-(Aminomethyl)-3,3-difluorocyclohexanol is a chemical compound characterized by the presence of an aminomethyl group and two fluorine atoms attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3,3-difluorocyclohexanone with formaldehyde and ammonia, followed by reduction to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3,3-difluorocyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the aminomethyl group or the cyclohexanol ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexanone, while substitution reactions can introduce various functional groups onto the cyclohexanol ring .
Scientific Research Applications
1-(Aminomethyl)-3,3-difluorocyclohexanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-(Aminomethyl)-3,3-difluorocyclohexanol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can interact with enzymes or receptors, influencing their activity. The fluorine atoms may enhance the compound’s stability and binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
- 1-(Aminomethyl)cyclohexanol
- 3,3-Difluorocyclohexanol
- 1-(Aminomethyl)-3-fluorocyclohexanol
Comparison: 1-(Aminomethyl)-3,3-difluorocyclohexanol is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and binding affinity, making it a valuable compound for various applications .
Biological Activity
1-(Aminomethyl)-3,3-difluorocyclohexanol, also known as DFH-1, is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound is characterized by the presence of an aminomethyl group and two fluorine atoms on a cyclohexanol structure, which may influence its interaction with biological systems. This article reviews the biological activity of DFH-1, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of DFH-1. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays indicated that DFH-1 inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
These findings suggest that DFH-1 may serve as a potential lead compound for the development of new antimicrobial agents.
Antiviral Activity
Research has also explored the antiviral potential of DFH-1. In a study investigating its effects on influenza virus replication, DFH-1 demonstrated a dose-dependent reduction in viral titers. The compound was effective at concentrations as low as 10 µM, indicating its potential utility in antiviral therapies.
Enzyme Inhibition
DFH-1's biological activity is partly attributed to its ability to inhibit specific enzymes involved in microbial metabolism. For instance, it has been identified as an inhibitor of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By targeting DHPS, DFH-1 disrupts the synthesis of folate, leading to impaired bacterial growth.
Interaction with Cell Membranes
The presence of fluorine atoms in DFH-1 may enhance its lipophilicity, allowing it to interact more effectively with cell membranes. This interaction can disrupt membrane integrity and lead to increased permeability, which may contribute to its antimicrobial effects.
Case Study 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
In a controlled laboratory study, DFH-1 was tested against MRSA strains isolated from clinical samples. The results indicated that DFH-1 was able to reduce biofilm formation by up to 70% at a concentration of 32 µg/mL. This property is particularly important as biofilm-associated infections are notoriously difficult to treat.
Case Study 2: Influenza Virus Inhibition
A study conducted on human lung epithelial cells infected with the influenza virus showed that treatment with DFH-1 significantly reduced viral replication by approximately 80% compared to untreated controls. This suggests that DFH-1 may have therapeutic potential in treating influenza infections.
Toxicity and Safety Profile
While the biological activities of DFH-1 are promising, it is essential to consider its toxicity profile. Preliminary toxicity studies indicate that DFH-1 exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. However, further studies are necessary to fully assess its safety for clinical use.
Properties
Molecular Formula |
C7H13F2NO |
---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
1-(aminomethyl)-3,3-difluorocyclohexan-1-ol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)3-1-2-6(11,4-7)5-10/h11H,1-5,10H2 |
InChI Key |
JIFPGOVWBADNSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)(F)F)(CN)O |
Origin of Product |
United States |
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